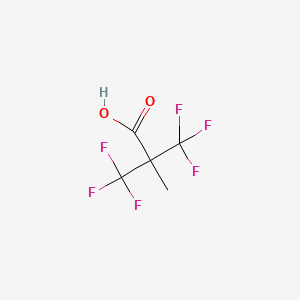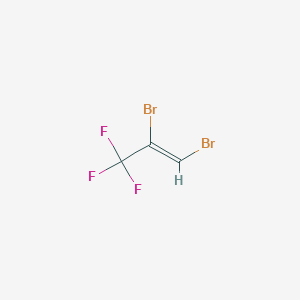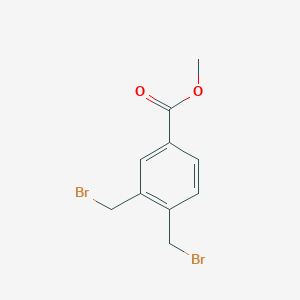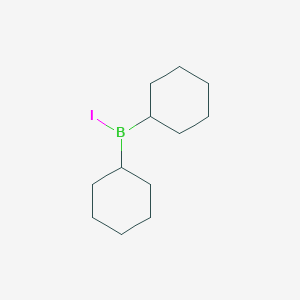
ジシクロヘキシルヨードボラン
概要
説明
Dicyclohexyliodoborane, also known as dicyclohexylboryl iodide, is an organoboron compound with the molecular formula (C6H11)2BI. It is a versatile reagent used in organic synthesis, particularly in enolboration reactions. The compound is characterized by its ability to form stable enolates and its utility in stereoselective synthesis.
科学的研究の応用
Dicyclohexyliodoborane has several applications in scientific research:
Organic Synthesis: Used as a reagent for enolboration and aldol reactions, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds, including potential pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with specific stereochemical properties.
作用機序
Target of Action
Dicyclohexyliodoborane, also known as dicyclohexyl(iodo)borane, is primarily used as a reagent in chemical reactions . Its primary targets are esters and tertiary amides, which it interacts with to synthesize corresponding Z or E enolates .
Mode of Action
Dicyclohexyliodoborane interacts with its targets through a process known as enolboration . This process involves the addition of a boron atom to a carbon-carbon double bond, resulting in the formation of an enolate .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .
Result of Action
The primary result of Dicyclohexyliodoborane’s action is the synthesis of corresponding Z or E enolates from esters and tertiary amides . This enables the further synthesis of various complex organic compounds .
生化学分析
Biochemical Properties
It is known to be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates
Molecular Mechanism
The molecular mechanism of Dicyclohexyliodoborane involves its role as a reagent in chemical reactions. It is used in the enolboration of esters and tertiary amides, contributing to the synthesis of corresponding Z or E enolates
準備方法
Synthetic Routes and Reaction Conditions: Dicyclohexyliodoborane can be synthesized through the reaction of dicyclohexylborane with iodine. The reaction typically involves the following steps:
Formation of Dicyclohexylborane: Cyclohexene is hydroborated using diborane (B2H6) to form dicyclohexylborane.
Iodination: Dicyclohexylborane is then reacted with iodine (I2) to produce dicyclohexyliodoborane.
Industrial Production Methods: While specific industrial production methods for dicyclohexyliodoborane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions: Dicyclohexyliodoborane is primarily used in enolboration reactions, where it converts esters and tertiary amides into their corresponding enolates. It is also involved in diastereoselective aldol additions and the preparation of vinyloxyboranes.
Common Reagents and Conditions:
Enolboration: Typically involves esters or tertiary amides as substrates, with dicyclohexyliodoborane acting as the enolborating agent.
Aldol Addition: Utilizes aldehydes and trifluoropropanoic acid in the presence of dicyclohexyliodoborane to achieve diastereoselective aldol products.
Major Products:
Enolates: Formed from the enolboration of esters and tertiary amides.
β-Hydroxy-α-trifluoromethyl Carboxylic Acids: Result from aldol additions mediated by dicyclohexyliodoborane.
類似化合物との比較
Dicyclohexylboron Trifluoromethanesulfonate: Another organoboron compound used in similar enolboration reactions.
Chlorodicyclohexylborane: Used in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron reagent used in hydroboration and Suzuki-Miyaura coupling reactions.
Uniqueness: Dicyclohexyliodoborane is unique due to its high stereoselectivity in enolboration reactions and its ability to form stable enolates. This makes it particularly valuable in the synthesis of complex organic molecules with precise stereochemical configurations.
特性
IUPAC Name |
dicyclohexyl(iodo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55382-85-9 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55382-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


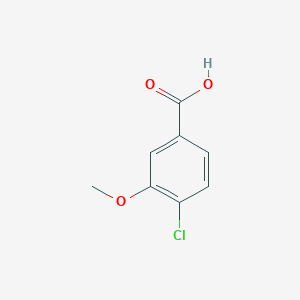
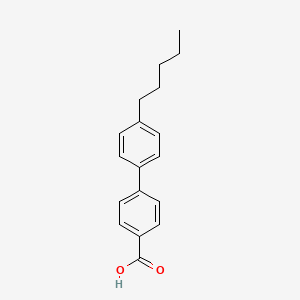

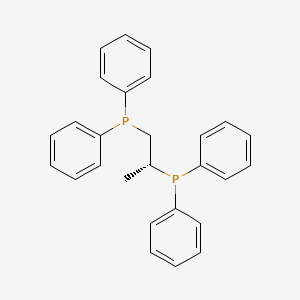
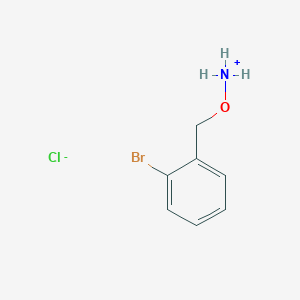
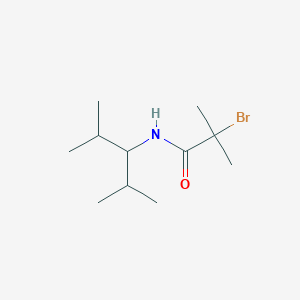
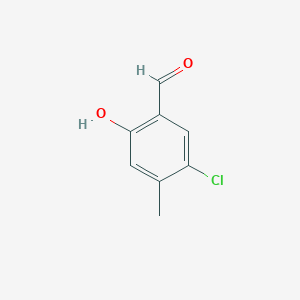
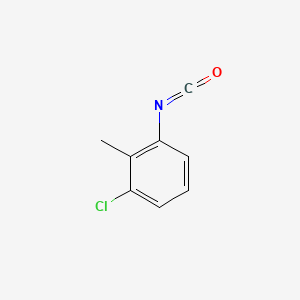
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
